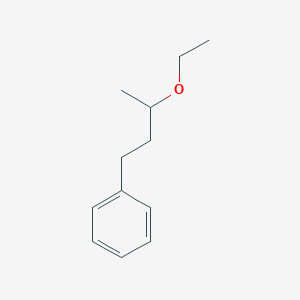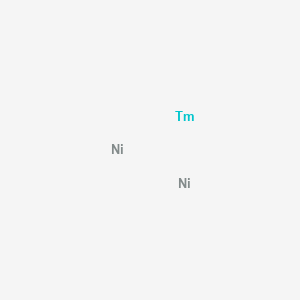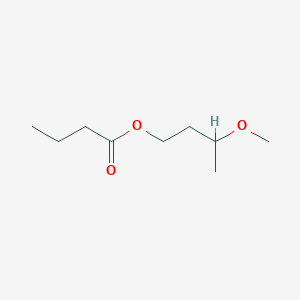
Butyranilide, N-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyranilide, N-butyl- is an organic compound with the molecular formula C14H21NO. It is a derivative of aniline, where the aniline nitrogen is bonded to a butyl group and the carbonyl carbon is bonded to a butyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyranilide, N-butyl- can be synthesized through the reaction of butyric acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of Butyranilide, N-butyl- involves the use of large-scale reactors where butyric acid and aniline are combined with a dehydrating agent. The reaction mixture is heated to facilitate the formation of the amide bond, and the product is then isolated and purified through distillation or crystallization.
Types of Reactions:
Oxidation: Butyranilide, N-butyl- can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-butyl-N-oxide derivatives.
Reduction: Formation of N-butylamine.
Substitution: Formation of various substituted anilides depending on the nucleophile used.
Scientific Research Applications
Butyranilide, N-butyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butyranilide, N-butyl- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the inhibition of enzyme activity through binding to the active site or the modulation of receptor activity through interaction with receptor proteins.
Comparison with Similar Compounds
Butyranilide: The parent compound without the butyl substitution.
N-Phenylbutyramide: Similar structure but with a phenyl group instead of an aniline derivative.
N-Butylacetamide: Similar structure but with an acetamide group instead of a butyramide group.
Uniqueness: Butyranilide, N-butyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
6289-67-4 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-butyl-N-phenylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-3-5-12-15(14(16)9-4-2)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3 |
InChI Key |
OPLXQAOLCIOBNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)


![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)






![Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile](/img/structure/B14730903.png)
![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)

